BQ-123 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

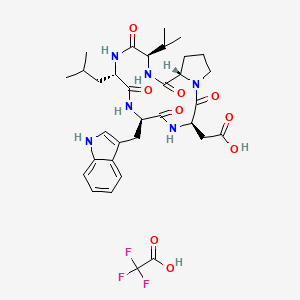

Molecular Formula |

C33H43F3N6O9 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H42N6O7.C2HF3O2/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;3-2(4,5)1(6)7/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);(H,6,7)/t21-,22+,23+,24-,26+;/m0./s1 |

InChI Key |

QSTCCEVXEPXYBF-JKNHBXRPSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BQ-123 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-123, often used in its trifluoroacetate (B77799) (TFA) salt form, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. It is a cyclic pentapeptide with the structure cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-).[1] This technical guide provides an in-depth exploration of the mechanism of action of BQ-123, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Selective ETA Receptor Antagonism

The primary mechanism of action of BQ-123 is its competitive and selective blockade of the ETA receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological and pathophysiological effects through two main receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, can mediate vasodilation via the release of nitric oxide and prostacyclin, and is also involved in the clearance of ET-1.

BQ-123 exhibits a high affinity for the ETA receptor while having a significantly lower affinity for the ETB receptor, making it a valuable tool for dissecting the specific roles of ETA receptor activation.[2][3] By binding to the ETA receptor, BQ-123 prevents the binding of endogenous ET-1, thereby inhibiting its downstream effects. This antagonism has been shown to reverse established contractions induced by ET-1, indicating that BQ-123 can displace ET-1 from its receptor.[1]

Quantitative Pharmacological Data

The selectivity and potency of BQ-123 are quantified by its binding affinities (Ki) and its functional inhibitory concentrations (IC50).

| Parameter | Receptor | Value | Species/Cell Type | Reference |

| Ki | ETA | 1.4 nM | - | [2][3] |

| ETB | 1500 nM | - | [2][3] | |

| IC50 | ETA | 7.3 nM | Porcine aortic smooth muscle cells | [4] |

| ETA (Ca2+ elevation) | 28 nM | Cultured rat mesangial cells | [5] |

Key Signaling Pathways Modulated by BQ-123

BQ-123, by blocking the ETA receptor, influences several critical intracellular signaling pathways.

Inhibition of Vasoconstriction and Cellular Proliferation

Activation of the ETA receptor by ET-1 on vascular smooth muscle cells typically initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ leads to vasoconstriction. Furthermore, this pathway can stimulate mitogen-activated protein kinase (MAPK), promoting cell growth and proliferation.[6] BQ-123 blocks these effects by preventing the initial binding of ET-1 to the ETA receptor.

Figure 1: BQ-123 blocks ET-1-mediated vasoconstriction and proliferation signaling.

Immunomodulation via the IL-13/STAT6/ARG1 Pathway

Recent studies have revealed a role for BQ-123 in attenuating acute inflammation. This effect is mediated through the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). BQ-123 treatment has been shown to involve the IL-13/STAT6/Arg1 signaling pathway in these cells.[7][8] This suggests that ETA receptor signaling plays a role in regulating immune responses, and its blockade by BQ-123 can shift the balance towards an anti-inflammatory state.

Figure 2: Proposed immunomodulatory pathway of BQ-123 in PMN-MDSCs.

Involvement in the PI3K/Akt Signaling Pathway

There is also evidence suggesting that BQ-123 can modulate the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. In the context of tibial cancer pain in rats, a combination of BQ-123 and electroacupuncture was found to inhibit the activation of the PI3K/Akt pathway, leading to a reduction in pain.[9] The precise mechanism of how ETA receptor blockade by BQ-123 influences this pathway requires further investigation.

Figure 3: BQ-123's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols

In Vivo Administration in Mice for Inflammation Studies

-

Objective: To investigate the in vivo effects of BQ-123 on the activation of PMN-MDSCs and attenuation of acute inflammation.

-

Animal Model: Four-week-old C57BL/6 mice.

-

BQ-123 Preparation and Administration: BQ-123 is dissolved in a vehicle of 1‰ DMSO in PBS. Mice are administered BQ-123 at a dose of 5 mg/kg/day via intraperitoneal injection in a volume of 200 µL for eight consecutive days. Control mice receive the vehicle alone.

-

Experimental Groups:

-

Control (Vehicle)

-

BQ-123 (5 mg/kg/day)

-

ET-1 (as a positive control for ET system activation, if needed)

-

BQ-123 + STAT6 inhibitor (e.g., AS1517499) to confirm pathway dependency.

-

-

Outcome Measures: Spleens are harvested 24 hours after the last dose for analysis of PMN-MDSC populations by flow cytometry and for protein extraction for Western blotting.[2]

-

Western Blotting Protocol:

-

Protein is extracted from sorted spleen cells using a radioimmunoprecipitation assay (RIPA) lysis buffer.

-

Protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.

-

Proteins are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

The membrane is blocked for 1 hour and then incubated with primary antibodies against target proteins (e.g., p-STAT6, STAT6, Arginase-1).[2]

-

In Vivo Hemodynamic Studies in Rats

-

Objective: To determine the antihypertensive and hemodynamic effects of BQ-123.

-

Animal Model: Conscious, unrestrained spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.

-

BQ-123 Administration: Sustained intravenous infusions of BQ-123 at doses ranging from 0.16 to 164 nmol/kg per minute for 6 hours.

-

Outcome Measures: Mean arterial pressure, heart rate, and cardiac output are monitored continuously during and after the infusion period.[1]

Conclusion

BQ-123 TFA is a highly selective and potent ETA receptor antagonist. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of ET-1-induced vasoconstriction and cell proliferation. Furthermore, emerging evidence highlights its role in modulating immune responses and other signaling pathways such as PI3K/Akt. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular and inflammatory disease research.

References

- 1. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]

- 4. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]

- 5. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the endothelin (ET) receptor antagonist BQ 123 on initial and delayed vascular responses induced by ET-1 in conscious, normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effect of BQ-123 on Endothelin-1-Stimulated Mitogen-Activated Protein Kinase and Cell Growth of Rat Vascular Smooth Muscle Cells [jstage.jst.go.jp]

BQ-123 TFA: A Comprehensive Technical Guide to a Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-123, frequently available as its trifluoroacetate (B77799) (TFA) salt, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. A cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu), BQ-123 has become an indispensable tool in pharmacology and physiology for elucidating the roles of the endothelin system in a vast array of biological processes. This technical guide provides an in-depth overview of BQ-123 TFA, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts: The Endothelin System and ETA Receptor Antagonism

The endothelin (ET) system comprises three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] The ETA receptor exhibits a higher affinity for ET-1 and ET-2 over ET-3 and is predominantly located on vascular smooth muscle cells, where its activation leads to vasoconstriction and cell proliferation.[3] In contrast, the ETB receptor binds all three endothelin isopeptides with similar affinity. While also present on smooth muscle and contributing to vasoconstriction, endothelial ETB receptors mediate vasodilation via the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[2]

BQ-123 exerts its effects by competitively binding to the ETA receptor, thereby preventing the binding of endogenous endothelins and inhibiting downstream signaling cascades. This selectivity makes BQ-123 an invaluable probe for dissecting the specific physiological and pathophysiological roles of the ETA receptor, which is implicated in conditions such as hypertension, heart failure, and vasospasm.[4][5]

Quantitative Pharmacological Data

The selectivity and potency of BQ-123 have been quantified across numerous studies. The following tables summarize key binding affinity (Ki) and functional inhibitory concentration (IC50) values.

| Receptor | Species/Tissue | Assay Type | Ki (nM) | Reference |

| ETA | Human Neuroblastoma (SK-N-MC cells) | Radioligand Binding ([3H]BQ-123) | 3.3 | [6] |

| ETA | Rat Heart | Radioligand Binding ([125I]-ET-1) | 1.18 ± 0.16 | [7] |

| ETA | Porcine Heart | Radioligand Binding ([125I]-ET-1) | 0.52 ± 0.05 | [7] |

| ETA | General | Radioligand Binding | 1.4 | |

| ETB | General | Radioligand Binding | 1500 | |

| ETA | General (Sodium Salt) | Radioligand Binding | 40 | |

| ETB | General (Sodium Salt) | Radioligand Binding | 2500 |

| Receptor | Species/Tissue | Assay Type | IC50 (nM) | Reference |

| ETA | Porcine Aortic Vascular Smooth Muscle Cells | Radioligand Binding ([125I]ET-1) | 7.3 | [8] |

| ETB | Cerebellar Membranes | Radioligand Binding ([125I]ET-1) | 18,000 | [8] |

| ETA | Cultured Rat Mesangial Cells | Intracellular Ca2+ Elevation (in response to ET-1) | 28 | [9] |

Signaling Pathways

Activation of the ETA receptor by endothelin-1 (B181129) initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments involving BQ-123.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of BQ-123 for the ETA receptor.

Objective: To determine the Ki of BQ-123 for the ETA receptor.

Materials:

-

Cell membranes expressing the ETA receptor (e.g., from porcine aortic vascular smooth muscle cells or a recombinant cell line).[8]

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[10]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of BQ-123 (the competitor). To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled ligand.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the BQ-123 concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay

This functional assay assesses the ability of BQ-123 to inhibit ET-1-induced contraction of isolated blood vessels.

Objective: To determine the functional antagonist activity of BQ-123.

Materials:

-

Isolated arterial rings (e.g., porcine coronary artery or rat aorta).[8]

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

Endothelin-1.

-

This compound.

Procedure:

-

Tissue Preparation: Dissect arteries and cut them into rings. Mount the rings in organ baths containing physiological salt solution maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Pre-incubation: Add BQ-123 at various concentrations to the organ baths and incubate for a set time.

-

ET-1 Challenge: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the baths and recording the contractile force.

-

Data Analysis: Compare the concentration-response curves of ET-1 in the presence and absence of BQ-123. A rightward shift in the ET-1 curve in the presence of BQ-123 indicates competitive antagonism.[8]

Measurement of Intracellular Calcium Mobilization

This assay measures the ability of BQ-123 to block the ET-1-induced increase in intracellular calcium concentration ([Ca2+]i), a key downstream signaling event.

Objective: To quantify the inhibitory effect of BQ-123 on ET-1-mediated calcium signaling.

Materials:

-

Cultured cells expressing the ETA receptor (e.g., cultured rat mesangial cells).[9]

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11][12]

-

Krebs buffer or other suitable physiological buffer.

-

Endothelin-1.

-

This compound.

-

Fluorescence plate reader with injectors.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to an appropriate confluency.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside.

-

Washing: Wash the cells to remove extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Antagonist Addition: Inject BQ-123 into the wells and incubate.

-

Agonist Challenge: Inject ET-1 and continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. An increase in [Ca2+]i results in a change in the fluorescence properties of the dye.

-

Data Analysis: Quantify the change in fluorescence as a measure of the [Ca2+]i response. Compare the response to ET-1 in the presence and absence of BQ-123 to determine the inhibitory effect of BQ-123.[9]

Formulation and In Vivo Studies

For in vivo experiments, BQ-123 is typically dissolved in physiological saline (0.9%).[13] Dosing in animal models has been explored extensively. For instance, in rats, intravenous administration of BQ-123 has been used to study its effects on myocardial ischemia-reperfusion injury and blood pressure in hypertensive models.[14][15] In human studies, BQ-123 has been administered intravenously to investigate its effects on forearm vasoconstriction and systemic vascular resistance.[13][16] It is important to note that BQ-123, being a peptide, may have limited oral bioavailability and may not readily cross the blood-brain barrier.[17]

Conclusion

This compound is a cornerstone tool for research into the endothelin system. Its high potency and selectivity for the ETA receptor enable precise investigation of the receptor's role in health and disease. This guide provides a comprehensive overview of its pharmacological properties and detailed methodologies for its application in key in vitro and in vivo experiments. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to further understand and target the endothelin pathway.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. rpsg.org.uk [rpsg.org.uk]

- 4. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

BQ-123 TFA: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BQ-123 trifluoroacetate (B77799) (TFA), a potent and selective endothelin A (ETA) receptor antagonist. Initially discovered as a natural product, BQ-123 has become an invaluable tool in cardiovascular research and drug development. This document details its discovery, chemical and physical properties, and its mechanism of action through the ETA receptor signaling pathway. Furthermore, it provides detailed protocols for key in vitro experiments essential for studying its pharmacological effects, including radioligand binding assays, phosphoinositide breakdown analysis, and DNA synthesis measurement in vascular smooth muscle cells.

Discovery and Background

BQ-123, a cyclic pentapeptide with the sequence cyclo(D-Trp-D-Asp-L-Pro-D-Val-L-Leu), was first isolated from the fermentation broth of the bacterium Streptomyces misakiensis.[1] Its rediscovery through the screening of a "self-deconvoluting" cyclic pentapeptide library highlighted its unique and potent activity as an endothelin receptor antagonist. BQ-123 exhibits high selectivity for the endothelin A (ETA) receptor subtype, making it a critical tool for elucidating the physiological and pathophysiological roles of the endothelin system, particularly in the context of vasoconstriction and cell proliferation.[1][2] For laboratory use, BQ-123 is often supplied as a trifluoroacetate (TFA) salt.

Chemical and Physical Properties

The trifluoroacetate salt of BQ-123 possesses distinct chemical and physical characteristics that are crucial for its handling, storage, and use in experimental settings. Trifluoroacetic acid is a strong acid often used in the purification of peptides and serves as a counterion to the basic sites on the BQ-123 molecule.[3][4]

Table 1: Chemical and Physical Properties of BQ-123 and its TFA Salt

| Property | Value | Reference |

| BQ-123 (Free Acid) | ||

| Molecular Formula | C31H42N6O7 | [5] |

| Molecular Weight | 610.7 g/mol | [5][6] |

| CAS Number | 136553-81-6 | [1][5] |

| Appearance | White solid | [5] |

| BQ-123 TFA | ||

| Solubility | ||

| Water | < 1 mg/mL (slightly soluble) | [5] |

| DMSO | 93 - 100 mg/mL | [5][6] |

| Ethanol | 12 - 15 mg/mL | [5][6] |

| Trifluoroacetic Acid (TFA) | ||

| Molecular Formula | C2HF3O2 | [3] |

| Molecular Weight | 114.02 g/mol | [3] |

| Acidity (pKa) | 0.52 | [3] |

Mechanism of Action: Selective ETA Receptor Antagonism

BQ-123 exerts its biological effects by acting as a competitive and selective antagonist of the endothelin A (ETA) receptor. The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily through the action of endothelin-1 (B181129) (ET-1). ET-1 binds to two major receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and mitogenesis.[2][7][8]

BQ-123 demonstrates a significantly higher affinity for the ETA receptor compared to the ETB receptor, as evidenced by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

Table 2: In Vitro Activity and Selectivity of BQ-123

| Parameter | Receptor | Value | Reference |

| IC50 | ETA | 7.3 nM | |

| Ki | ETA | 1.4 - 3.3 nM | [9] |

| Ki | ETB | 1500 nM |

By binding to the ETA receptor, BQ-123 prevents the binding of the endogenous ligand ET-1, thereby inhibiting the downstream signaling cascade that leads to physiological responses such as vasoconstriction and cellular growth.

ETA Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2][10][11] Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, culminates in smooth muscle contraction and cell proliferation.[2][12] BQ-123 blocks the initiation of this cascade by preventing ET-1 from binding to the ETA receptor.

References

- 1. BQ-123 - Wikipedia [en.wikipedia.org]

- 2. Gq/G13 signaling by ET-1 in smooth muscle: MYPT1 phosphorylation via ETA and CPI-17 dephosphorylation via ETB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 5. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Production of endothelin by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of endothelin-A receptor, Galpha subunit, and RGS2 expression during H9c2 cardiomyoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 12. Endothelin action on vascular smooth muscle involves inositol trisphosphate and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin Receptor Subtypes and BQ-123 Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothelin (ET) receptor subtypes, with a particular focus on the selectivity profile of the antagonist BQ-123. This document delves into the quantitative binding affinities, detailed experimental methodologies for assessing receptor interaction, and the intricate signaling pathways associated with ET receptor activation.

Introduction to Endothelin Receptors

Endothelins are a family of potent vasoactive peptides that exert their effects through two main G protein-coupled receptors (GPCRs): the endothelin A (ET-A) receptor and the endothelin B (ET-B) receptor.[1] These receptors are widely distributed throughout the body and play crucial roles in various physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, and inflammation.

The ET-A receptor is predominantly found on vascular smooth muscle cells.[1] Its activation primarily leads to vasoconstriction and cell proliferation. In contrast, the ET-B receptor is located on endothelial cells and smooth muscle cells.[1] Activation of endothelial ET-B receptors typically mediates vasodilation through the release of nitric oxide and prostacyclin, while smooth muscle ET-B receptors can also contribute to vasoconstriction.

Given their distinct physiological roles, the development of selective antagonists for these receptor subtypes is a key area of interest in drug discovery, particularly for cardiovascular and proliferative diseases.

BQ-123: A Selective ET-A Receptor Antagonist

BQ-123 is a cyclic pentapeptide that has been extensively characterized as a potent and selective antagonist of the ET-A receptor. Its ability to preferentially block the effects of endothelin at the ET-A receptor subtype makes it an invaluable tool for elucidating the specific functions of this receptor and a potential therapeutic agent.

Quantitative Selectivity Profile of BQ-123

The selectivity of BQ-123 for the ET-A receptor over the ET-B receptor has been quantified in numerous studies using various experimental techniques. The following tables summarize the binding affinity (Ki) and functional inhibitory concentration (IC50) values from a selection of these studies.

| Binding Affinity (Ki) of BQ-123 | |||

| Receptor Subtype | Ki Value (nM) | Cell/Tissue Type | Reference |

| ET-A | 1.4 | - | [2](--INVALID-LINK--) |

| ET-B | 1500 | - | [2](--INVALID-LINK--) |

| ET-A | 3.3 | Human Neuroblastoma SK-N-MC cells | [3](--INVALID-LINK--) |

| ET-B (agonist BQ-3020) | 970 | Human Neuroblastoma SK-N-MC cells | [3](--INVALID-LINK--) |

| Functional Inhibition (IC50) of BQ-123 | |||

| Receptor Subtype | IC50 Value | Cell/Tissue Type | Reference |

| ET-A | 7.3 nM | Porcine Aortic Smooth Muscle Cells | [4](--INVALID-LINK--) |

| ET-B | 18 µM | Porcine Cerebellum | [4](--INVALID-LINK--) |

These data consistently demonstrate that BQ-123 possesses a significantly higher affinity for the ET-A receptor, with selectivity ratios often in the thousand-fold range.

Experimental Protocols

The determination of BQ-123's selectivity relies on robust and well-defined experimental methodologies. The following sections provide detailed protocols for two key assays used in the characterization of endothelin receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of BQ-123 for ET-A and ET-B receptors.

Materials:

-

Cell membranes expressing either ET-A or ET-B receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Non-labeled competitor: BQ-123 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of [¹²⁵I]-ET-1 at a final concentration near its Kd.

-

50 µL of BQ-123 at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or buffer for total binding.

-

For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BQ-123 to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key second messenger in ET receptor signaling.

Objective: To determine the functional inhibitory potency (IC50) of BQ-123 on ET-A and ET-B receptors.

Materials:

-

Cells expressing either ET-A or ET-B receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: Endothelin-1 (ET-1).

-

Antagonist: BQ-123 at various concentrations.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of BQ-123 or buffer for a defined period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Inject a fixed concentration of ET-1 (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the ET-1 response against the log concentration of BQ-123 to generate a dose-response curve and determine the IC50 value.

Workflow for Calcium Mobilization Assay

Caption: Workflow of an intracellular calcium mobilization assay.

Endothelin Receptor Signaling Pathways

Endothelin receptors are coupled to various heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades.

ET-A Receptor Signaling

The ET-A receptor predominantly couples to Gq/11 proteins.[1] Upon activation by endothelin, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle contraction and proliferation. ET-A receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1]

ET-A Receptor Signaling Pathway

References

The Role of BQ-123 in Blocking Endothelin-1 Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology. Its effects are mediated through two main receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] BQ-123 is a highly selective and potent competitive antagonist of the ETA receptor, making it an invaluable tool for investigating the physiological and pathological roles of the ET-1/ETA receptor system. This technical guide provides an in-depth overview of the mechanism of action of BQ-123, its use in key experimental protocols, and a summary of its quantitative effects.

Mechanism of Action of BQ-123

BQ-123 is a cyclic pentapeptide that acts as a competitive antagonist at the ETA receptor.[2][3] This means that BQ-123 binds to the ETA receptor at the same site as ET-1, thereby preventing ET-1 from binding and activating the receptor. This blockade of the ET-1/ETA receptor interaction inhibits the downstream signaling cascades initiated by ET-1. BQ-123 exhibits high selectivity for the ETA receptor over the ETB receptor, allowing for the specific investigation of ETA-mediated effects.[2][4][5]

The binding of ET-1 to the ETA receptor on vascular smooth muscle cells typically triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. DAG, along with calcium, activates protein kinase C (PKC), which is involved in cell proliferation and other cellular responses. BQ-123 effectively blocks these ET-1-induced signaling pathways by preventing the initial ligand-receptor interaction.

Quantitative Data on BQ-123 Activity

The potency and selectivity of BQ-123 have been quantified in numerous studies. The following tables summarize key quantitative data for BQ-123 across various experimental platforms.

Table 1: Binding Affinity and Inhibitory Constants of BQ-123

| Parameter | Receptor | Cell/Tissue Type | Value | Reference |

| IC50 | ETA | Porcine aortic vascular smooth muscle cells | 7.3 nM | [2][6] |

| IC50 | ETB | Porcine cerebellum | 18 µM | [2] |

| Ki | ETA | --- | 1.4 nM | [4][5] |

| Ki | ETB | --- | 1500 nM | [4][5] |

| Ki | ETA | --- | 40 nM | [7] |

| Ki | ETB | --- | 2.5 µM | [7] |

| Ki | ETA | Human pulmonary artery smooth muscle cells | 25 nM | [6] |

Table 2: Functional Antagonism of BQ-123

| Assay | Effect of ET-1 | Effect of BQ-123 | Concentration of BQ-123 | Cell/Tissue Type | Reference |

| Vasoconstriction | Increased | Inhibition | 300-1000 nmol/min (in vivo) | Human forearm resistance vessels | [8] |

| Intracellular Ca2+ increase | Increased | Inhibition | 10^-6 M | Cultured rat mesangial cells | |

| Cell Proliferation | Increased | Inhibition | 1.5 x 10^-7 M (threshold) | Human pulmonary artery smooth muscle cells | [9] |

| Inositol Phosphate Formation | Increased | Inhibition | --- | Cultured rat vascular smooth muscle A10 cells | [10] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of BQ-123.

Vasoconstriction Assay in Isolated Aortic Rings

This ex vivo method assesses the ability of BQ-123 to inhibit ET-1-induced contraction of vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Euthanize a rat or rabbit and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, contract the rings with a submaximal concentration of phenylephrine (B352888) or KCl to test for viability.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with BQ-123 (e.g., 10^-8 to 10^-6 M) or vehicle for 20-30 minutes.

-

Generate a cumulative concentration-response curve to ET-1 (e.g., 10^-11 to 10^-7 M) in the presence and absence of BQ-123.

-

-

Data Analysis:

-

Record the maximal contraction induced by ET-1.

-

Plot the concentration-response curves and calculate the EC50 values for ET-1 in the presence and absence of BQ-123.

-

A rightward shift in the ET-1 concentration-response curve in the presence of BQ-123 is indicative of competitive antagonism.

-

Measurement of Intracellular Calcium ([Ca2+])

This assay determines the effect of BQ-123 on ET-1-induced increases in intracellular calcium in cultured cells.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture vascular smooth muscle cells or other relevant cell types (e.g., mesangial cells) on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a balanced salt solution for 30-60 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Experimental Procedure:

-

Establish a stable baseline fluorescence ratio.

-

Perfuse the cells with a solution containing ET-1 (e.g., 10^-8 M) and record the change in the fluorescence ratio.

-

In a separate experiment, pre-incubate the cells with BQ-123 (e.g., 10^-6 M) for 10-20 minutes before stimulating with ET-1.

-

-

Data Analysis:

-

Calculate the peak increase in the fluorescence ratio in response to ET-1 in the presence and absence of BQ-123.

-

Compare the responses to determine the inhibitory effect of BQ-123.

-

Cell Proliferation Assay

This assay evaluates the ability of BQ-123 to block the mitogenic effects of ET-1.

Methodology:

-

Cell Culture and Serum Starvation:

-

Seed human pulmonary artery smooth muscle cells in 96-well plates.

-

Once confluent, serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

-

Experimental Treatment:

-

Treat the cells with ET-1 (e.g., 10^-8 M) in the presence or absence of varying concentrations of BQ-123 (e.g., 10^-9 to 10^-5 M) for 24 hours.

-

-

Assessment of Proliferation:

-

Several methods can be used to quantify cell proliferation:

-

BrdU Incorporation: Add BrdU to the culture medium for the last few hours of incubation. Measure BrdU incorporation using an ELISA-based assay.

-

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the culture medium and measure its incorporation into DNA.

-

Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Express the proliferation in the treated groups as a percentage of the control (ET-1 alone).

-

Generate a dose-response curve for the inhibitory effect of BQ-123 and calculate the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of BQ-123, the following diagrams visualize the key signaling pathways and experimental workflows.

Caption: ET-1 signaling pathway and the inhibitory action of BQ-123.

Caption: Experimental workflow for the vasoconstriction assay.

Caption: Experimental workflow for intracellular calcium measurement.

Conclusion

BQ-123 is a powerful and selective tool for dissecting the roles of the ET-1/ETA receptor axis in health and disease. Its ability to competitively block ET-1-mediated vasoconstriction, intracellular calcium mobilization, and cell proliferation makes it an essential pharmacological agent in cardiovascular research and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize BQ-123 in their investigations.

References

- 1. bu.edu [bu.edu]

- 2. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]

- 3. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect of BQ-123 on Endothelin-1-Stimulated Mitogen-Activated Protein Kinase and Cell Growth of Rat Vascular Smooth Muscle Cells [jstage.jst.go.jp]

- 5. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]

- 6. karger.com [karger.com]

- 7. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BQ-123 TFA: A Technical Guide to In Vitro and In Vivo Basic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic research applications of BQ-123 trifluoroacetate (B77799) (TFA), a potent and selective endothelin A (ETA) receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its use in laboratory settings. The potential influence of the trifluoroacetate counter-ion on experimental outcomes is also discussed.

Introduction to BQ-123

BQ-123 is a cyclic pentapeptide that acts as a highly selective antagonist for the endothelin A (ETA) receptor, with an IC50 of 7.3 nM.[1] It exhibits approximately 2,500-fold greater selectivity for the ETA receptor over the ETB receptor.[2] By blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, BQ-123 effectively inhibits a range of downstream physiological effects, most notably vasoconstriction and cell proliferation.[1][3] This makes it an invaluable tool for investigating the physiological and pathological roles of the endothelin system.

Mechanism of Action and Signaling Pathways

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by ET-1, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of ET-1, such as smooth muscle contraction and cellular proliferation.[4] BQ-123 competitively antagonizes the binding of ET-1 to the ETA receptor, thereby inhibiting this signaling cascade.

Recent research has also implicated BQ-123 in modulating immune responses. In a mouse model of acute inflammation, BQ-123 was shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through an IL-13/STAT6/Arg1 signaling pathway.[5][6] This suggests a broader role for ETA receptor antagonism in immunomodulation.

Signaling Pathway Diagrams

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BQ-123

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Receptor Binding | Porcine Aortic Smooth Muscle Cells | IC50 (ETA) | 7.3 nM | [1] |

| Receptor Binding | Porcine Cerebellum | IC50 (ETB) | 18 µM | [1] |

| Intracellular Ca²⁺ Elevation | Cultured Rat Mesangial Cells | Half-maximal inhibition | 28 nM | [7] |

| Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | Inhibition Threshold | 1.5 x 10⁻⁷ M | [3] |

| Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | Maximal Inhibition | 1.5 x 10⁻⁵ M | [3] |

| Vasoconstriction | Porcine Isolated Coronary Arteries | pA2 value | 7.35 | [8] |

Table 2: In Vivo Efficacy of BQ-123

| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | Rat | Intravenous infusion | 0.16-164 nmol/kg/min for 6h | Dose-dependent reduction in mean arterial pressure | [9][10] |

| DOCA-salt Hypertensive Rats | Rat | Intravenous infusion | 1-30 mg/kg/h | Dose-dependent decrease in blood pressure | [11] |

| Preeclampsia Model (L-NAME induced) | Rat | Subcutaneous infusion | 1 mg/day | Significant attenuation of hypertension | [12] |

| Tibia Cancer Pain | Rat | Not specified | Not specified | Alleviation of pain | [13] |

| Acute Inflammation (colitis, pneumonia, hepatitis) | Mouse | Intraperitoneal injection | Not specified | Relief of inflammation | [5][6] |

The Role of the Trifluoroacetate (TFA) Counter-ion

BQ-123 is commonly supplied as a trifluoroacetate (TFA) salt, a consequence of its purification by reverse-phase high-performance liquid chromatography (HPLC) using TFA in the mobile phase.[2] While often considered inert, it is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects, which may confound the interpretation of experimental results.

In Vitro Considerations:

-

At high concentrations, TFA can alter the pH of culture media.

-

Some studies suggest TFA can have modest effects on cell proliferation and other cellular functions, although these effects are generally observed at concentrations higher than those expected from the administration of this compound in most experiments.

In Vivo Considerations:

-

TFA is generally considered to have low toxicity in animal models.

-

However, some reports indicate that TFA can induce cognitive impairment in mice, suggesting it is not entirely biologically inert.

Recommendations:

-

When possible, include a vehicle control group that receives TFA at a concentration equivalent to that in the this compound-treated group.

-

Use the lowest effective concentration of this compound to minimize potential off-target effects of the TFA counter-ion.

-

Consider salt exchange procedures to replace TFA with a more biologically inert counter-ion (e.g., hydrochloride or acetate) for sensitive applications.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from multiple published studies.

In Vitro Protocols

This protocol describes how to assess the inhibitory effect of BQ-123 on ET-1-induced proliferation of human aortic smooth muscle cells (HASMCs).

Materials:

-

Human Aortic Smooth Muscle Cells (HASMCs)

-

Smooth muscle cell growth medium (supplemented with growth factors)

-

Basal medium (serum-free)

-

Endothelin-1 (ET-1)

-

This compound

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU-based)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HASMCs in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Replace the growth medium with basal medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.

-

BQ-123 Pre-incubation: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Dilute to the desired final concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) in basal medium. Add the BQ-123 solutions to the respective wells and incubate for 1 hour. Include a vehicle control.

-

ET-1 Stimulation: Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 10⁻⁸ M). Do not add ET-1 to negative control wells.

-

Incubation: Incubate the plate for 24-72 hours.

-

Proliferation Assessment: Perform the cell proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Express the results as a percentage of the ET-1-stimulated proliferation.

This protocol details the measurement of the antagonistic effect of BQ-123 on ET-1-induced vasoconstriction in isolated porcine coronary artery rings.

Materials:

-

Fresh porcine hearts

-

Krebs-Henseleit solution

-

Endothelin-1 (ET-1)

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate the left anterior descending coronary artery from a fresh porcine heart and place it in cold Krebs-Henseleit solution. Carefully dissect the artery into 3-4 mm rings.

-

Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the rings to force transducers to record isometric tension.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2-3 g, replacing the bath solution every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.

-

BQ-123 Incubation: Add this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) or vehicle to the organ baths and incubate for 30-60 minutes.

-

ET-1 Cumulative Concentration-Response Curve: Add ET-1 in a cumulative manner (e.g., 10⁻¹⁰ to 10⁻⁷ M) to generate a concentration-response curve for vasoconstriction.

-

Data Analysis: Record the contractile force. Plot the concentration-response curves for ET-1 in the presence and absence of BQ-123. Calculate the pA2 value to quantify the antagonistic potency of BQ-123.

This protocol outlines the procedure for measuring the effect of BQ-123 on ET-1-induced intracellular calcium mobilization in rat mesangial cells.

Materials:

-

Cultured rat glomerular mesangial cells

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Endothelin-1 (ET-1)

-

This compound

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Seeding: Seed mesangial cells on black-walled, clear-bottom 96-well plates or on glass coverslips and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate or coverslip in the fluorescence reader or on the microscope stage. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

BQ-123 Incubation: Add this compound at the desired concentration and incubate for a short period (e.g., 5-10 minutes).

-

ET-1 Stimulation: Add ET-1 to induce a calcium response and immediately start recording the fluorescence changes over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities. The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the peak calcium response in the presence and absence of BQ-123.

In Vivo Protocols

This protocol describes the evaluation of the antihypertensive effect of BQ-123 in spontaneously hypertensive rats (SHRs).

Materials:

-

Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

This compound

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Catheters for intravenous infusion and blood pressure measurement

-

Blood pressure monitoring system

-

Infusion pump

Procedure:

-

Animal Preparation: Anesthetize the rats. Surgically implant a catheter into the femoral artery for direct blood pressure measurement and another into the femoral vein for drug infusion. Allow the animals to recover for at least 24 hours.

-

Acclimatization: Place the conscious, unrestrained rats in their home cages and allow them to acclimatize to the experimental setup.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 60 minutes.

-

BQ-123 Infusion: Administer this compound via continuous intravenous infusion at various doses (e.g., 0.16 to 164 nmol/kg/min) for a set duration (e.g., 6 hours). A control group should receive a saline infusion.

-

Monitoring: Continuously monitor and record MAP and heart rate throughout the infusion period and for a specified time after the infusion has stopped to assess the duration of the effect.

-

Data Analysis: Calculate the change in MAP from baseline for each dose of BQ-123. Compare the effects in SHRs and WKY rats.

Workflow and Logical Relationship Diagrams

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the endothelin system in both physiological and pathological processes. Its utility in both in vitro and in vivo research is well-documented, providing valuable insights into areas such as cardiovascular disease, oncology, and inflammation. When using this compound, researchers should be mindful of the potential, albeit generally minor, biological effects of the TFA counter-ion and incorporate appropriate controls in their experimental designs. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BQ-123 in basic research and drug development.

References

- 1. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]

- 6. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effect of a newly synthesized endothelin antagonist, BQ-123, in a genetic hypertensive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihypertensive effects of BQ-123, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]

BQ-123 TFA: A Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of BQ-123 trifluoroacetate (B77799) (TFA), a potent and selective antagonist of the endothelin A (ETA) receptor. The information is compiled from various scientific sources to assist researchers and professionals in drug development and related fields.

Core Concepts: Binding Affinity and Kinetics

BQ-123 is a cyclic pentapeptide that acts as a competitive antagonist at the ETA receptor.[1] Its efficacy is determined by its binding affinity (how strongly it binds to the receptor) and kinetics (the rate at which it binds and dissociates). These parameters are crucial for understanding its pharmacological profile and therapeutic potential.

Binding Affinity

Binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Binding Kinetics

Binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. The ratio of these rates (koff/kon) also defines the equilibrium dissociation constant (Kd), which is conceptually similar to Ki.

Quantitative Data Summary

The following tables summarize the reported binding affinity and kinetic parameters for BQ-123.

Table 1: BQ-123 Binding Affinity Data

| Parameter | Value | Receptor | Species/Cell Line | Reference |

| Ki | 1.4 nM | ETA | Not Specified | |

| 1500 nM | ETB | Not Specified | ||

| 3.3 nM | ETA | Human Neuroblastoma (SK-N-MC) | [2] | |

| 25 nM | ETA | Not Specified | [3] | |

| 2.29 nM | ETA | Human Astrocytoma (1321N1) | [4] | |

| IC50 | 7.3 nM | ETA | Porcine Aortic Smooth Muscle Cells | [5] |

| 18 µM | ETB | Not Specified | [6] | |

| 28 nM | ETA | Rat Mesangial Cells | [7] |

Table 2: BQ-123 Binding Kinetics Data

| Parameter | Value | Receptor | Species/Cell Line | Reference |

| Dissociation Half-Time (t½) | 1.4 min | ETA | Human Neuroblastoma (SK-N-MC) | [2] |

| Association | Steady state reached within 7 min | ETA | Human Neuroblastoma (SK-N-MC) | [2] |

Experimental Protocols

Detailed methodologies for determining the binding affinity and kinetics of BQ-123 are crucial for reproducing and building upon existing research. The following are representative protocols based on cited literature.

Radioligand Binding Assay

This is a common method to determine the binding affinity (Ki) of a compound.

Objective: To determine the Ki of BQ-123 for the ETA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Radioligand: [3H]BQ-123[2]

-

Cell Line: Human neuroblastoma cell line SK-N-MC or human astrocytoma 1321N1 cells, which endogenously express ETA receptors.[2][4]

-

Competitor: Unlabeled BQ-123

-

Positive Control: Endothelin-1 (ET-1)

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[3]

-

Wash Buffer: Ice-cold PBS

-

Scintillation Cocktail

Procedure:

-

Membrane Preparation: Homogenize cells expressing the ETA receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.[3]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]BQ-123) at a concentration near its Kd, and varying concentrations of unlabeled BQ-123.[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2][3]

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by an agonist.

Objective: To determine the IC50 of BQ-123 by measuring its inhibition of ET-1-induced calcium influx.

Materials:

-

Cell Line: Cultured rat mesangial cells or other cells expressing functional ETA receptors.[7]

-

Agonist: Endothelin-1 (ET-1)

-

Antagonist: BQ-123

-

Calcium Indicator Dye: e.g., Indo-1 AM[8]

-

Assay Buffer: e.g., Cell Loading Medium (RPMI, 2% FCS, 25mM HEPES, pH 7.4)[8]

Procedure:

-

Cell Preparation: Culture cells to near confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) by incubating them in a buffer containing the dye.[8]

-

Washing: Wash the cells to remove excess dye.[8]

-

Antagonist Incubation: Incubate the cells with varying concentrations of BQ-123.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of ET-1.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorometer or a flow cytometer.[8]

-

Data Analysis: Plot the agonist-induced calcium response against the logarithm of the BQ-123 concentration. Fit the data to a dose-response curve to determine the IC50 value.[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: ET-1 signaling pathway and the inhibitory action of BQ-123.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a calcium flux assay.

References

- 1. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. karger.com [karger.com]

- 5. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]

- 6. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

An In-depth Technical Guide to the TFA Salt in BQ-123 Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BQ-123, a selective endothelin-A (ET-A) receptor antagonist, with a particular focus on the implications of its common formulation as a trifluoroacetate (B77799) (TFA) salt. BQ-123 is a critical tool in cardiovascular research and drug development, and understanding the nuances of its chemical form is paramount for accurate and reproducible experimental design.

Introduction to BQ-123

BQ-123 is a cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu).[1] It was originally isolated from the fermentation broth of Streptomyces misakiensis.[1] Its primary mechanism of action is the selective, competitive antagonism of the endothelin-A (ET-A) receptor. This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the endothelin system, particularly in the context of vasoconstriction, cell proliferation, and cardiovascular disease.[2]

The Role and Implications of the TFA Salt

Synthetic peptides like BQ-123 are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent in the mobile phase during this purification process.[3][4][5] It is also used in the final step of solid-phase peptide synthesis to cleave the peptide from the resin support.[6][7]

Consequently, the final lyophilized peptide product is often a TFA salt, where the trifluoroacetate anion (CF₃COO⁻) is non-covalently bound to positively charged residues on the peptide.[8] While the presence of TFA is a standard outcome of the synthesis and purification process, it can have significant implications for experimental work:

-

Alteration of Physicochemical Properties: TFA counter-ions can affect the peptide's secondary structure, solubility, and overall mass.[8][9]

-

Biological Activity: Residual TFA can interfere with cellular assays, potentially causing fluctuations in experimental data.[4][5]

-

Toxicity: For preclinical and clinical studies, residual TFA may be toxic and is generally considered undesirable.[10]

Given these potential effects, researchers must be aware of the TFA content in their BQ-123 samples and may need to perform a salt exchange procedure for sensitive applications.

Quantitative Pharmacological Data

BQ-123 exhibits high affinity and selectivity for the ET-A receptor over the ET-B receptor. This selectivity is crucial for isolating the effects of ET-A receptor blockade. The following table summarizes key quantitative data for BQ-123.

| Parameter | Value | Receptor | Species/System | Reference |

| IC₅₀ | 7.3 nM | ET-A | Porcine Aortic Vascular Smooth Muscle Cells | [2][11][12] |

| IC₅₀ | 18 µM | ET-B | - | [2][13] |

| Kᵢ | 1.4 nM | ET-A | - | |

| Kᵢ | 1500 nM | ET-B | - | |

| Kᵢ | 25 nM | ET-A | - | [12] |

| Kᵢ | 3.3 nM | ET-A | Human Neuroblastoma SK-N-MC cells | [14] |

| High Affinity Binding | 3.2 nM | ET-A | Human Neuroblastoma SK-N-MC cells | [14] |

Endothelin-A Receptor Signaling Pathway

BQ-123 exerts its effects by blocking the signaling cascade initiated by the binding of endothelin-1 (B181129) (ET-1) to the ET-A receptor, a G-protein coupled receptor (GPCR). In vascular smooth muscle cells, this pathway is primarily responsible for vasoconstriction.[15]

The binding of ET-1 to the ET-A receptor activates G-proteins, particularly Gq and Gs.[15][16] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium leads to the contraction of smooth muscle cells.[11][17][18]

Figure 1: BQ-123 blocks the ET-A receptor signaling pathway.

Experimental Protocols

Accurate and reproducible results when working with BQ-123 TFA salt require meticulous experimental design. Below are outlines of key experimental protocols.

For experiments sensitive to TFA, a salt exchange to a more biologically compatible salt, such as hydrochloride (HCl) or acetate (B1210297), is recommended.[8][9]

Protocol for TFA to HCl Exchange: [8][9][19]

-

Dissolution: Dissolve the this compound peptide in distilled water, typically at a concentration of 1 mg/mL.

-

Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

-

Incubation: Allow the solution to stand at room temperature for at least one minute.

-

Lyophilization: Freeze the solution (e.g., in liquid nitrogen or at -80°C) and lyophilize overnight to remove all liquid.

-

Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize again. This cycle should be repeated at least two to three times.[8][9]

-

Final Preparation: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in the desired buffer for the experiment.[8][9]

This protocol is used to determine the binding affinity (Kᵢ) of BQ-123 for the ET-A receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the ET-A receptor (e.g., human neuroblastoma SK-N-MC cells).[14]

-

Radioligand: Use a radiolabeled ligand that binds to the ET-A receptor, such as [³H]BQ-123 or [¹²⁵I]ET-1.[2][14]

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled BQ-123.

-

Incubation: Allow the binding to reach equilibrium. For [³H]BQ-123, this is rapid (around 7 minutes), while for [¹²⁵I]ET-1, it can take several hours.[14]

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of BQ-123. The IC₅₀ (the concentration of BQ-123 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of BQ-123 to inhibit ET-1-induced smooth muscle contraction.

-

Tissue Preparation: Isolate arterial rings (e.g., from porcine coronary artery or rabbit aorta) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.[2][17]

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Concentration-Response Curve: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations to the organ bath and measuring the isometric tension.

-

Antagonist Incubation: In a separate set of experiments, pre-incubate the arterial rings with a fixed concentration of BQ-123 for a defined period before generating the ET-1 concentration-response curve.

-

Data Analysis: The antagonistic effect of BQ-123 is demonstrated by a rightward shift in the ET-1 concentration-response curve. The potency of BQ-123 can be quantified by determining the pA₂ value from a Schild plot.[20]

This protocol assesses the effect of BQ-123 on blood pressure in animal models of hypertension.

-

Animal Model: Use a relevant model of hypertension, such as spontaneously hypertensive rats (SHR) or deoxycorticosterone acetate (DOCA)-salt treated SHR.[21][22]

-